XST-14
Overview
Description
XST-14 is a potent, competitive, and highly selective inhibitor of Unc-51-like autophagy-activating kinase 1 (ULK1). It has an inhibitory concentration (IC50) of 26.6 nanomolar. This compound induces autophagy inhibition by reducing the phosphorylation of the ULK1 downstream substrate. This compound has shown significant potential in inducing apoptosis in hepatocellular carcinoma cells and exhibits antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XST-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards. Specific details on the industrial production methods are not available in the public domain .
Chemical Reactions Analysis
Types of Reactions
XST-14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of this compound .
Scientific Research Applications
XST-14 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of ULK1 and its downstream effects.
Biology: Employed in research to understand the role of autophagy in cellular processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting autophagy-related pathways
Mechanism of Action
XST-14 exerts its effects by specifically inhibiting ULK1 kinase activity. The compound binds to the active site of ULK1, preventing its phosphorylation and subsequent activation of downstream substrates. This inhibition leads to the suppression of autophagy, induction of apoptosis, and inhibition of cell proliferation in hepatocellular carcinoma cells. Key molecular targets include the phosphorylation sites on ULK1 and its downstream substrates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a ULK1 inhibitor. It has a well-documented mechanism of action and has been extensively studied for its antitumor effects in hepatocellular carcinoma. Its ability to induce apoptosis and inhibit autophagy makes it a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
methyl 4,6-di(propan-2-yloxy)-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-9(2)20-11-6-13-12(15(7-11)21-10(3)4)8-14(17-13)16(18)19-5/h6-10,17H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMBFABCSHXPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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